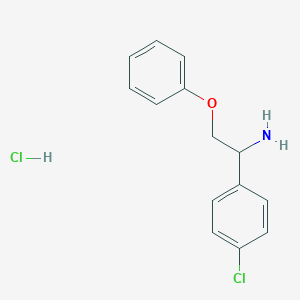

1-(4-Chlorophenyl)-2-phenoxyethanamine;hydrochloride

Description

1-(4-Chlorophenyl)-2-phenoxyethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a 4-chlorophenyl group and a phenoxyethanamine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-phenoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO.ClH/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13;/h1-9,14H,10,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSPKXDUXAONBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-phenoxyethanamine;hydrochloride typically involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with phenol in the presence of a base to form 4-chlorophenyl phenyl ether. This intermediate is then reacted with ethylene diamine under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-phenoxyethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pH, and reaction time are crucial for achieving desired products.

Scientific Research Applications

1-(4-Chlorophenyl)-2-phenoxyethanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is employed in biochemical assays to investigate enzyme interactions and protein binding.

Medicine: Research into its potential therapeutic effects, such as its role in modulating neurotransmitter activity, is ongoing.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-phenoxyethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-phenoxyethanamine;hydrochloride can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)-1H-pyrrole: This compound features a pyrrole ring and exhibits different biological activities.

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties, this compound has a thiazole nucleus.

5-(4-Chlorophenyl)-1,3,4-oxadiazole: This compound is studied for its antiviral activity and differs in its heterocyclic structure.

The uniqueness of 1-(4-Chlorophenyl)-2-phenoxyethanamine;hydrochloride lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(4-Chlorophenyl)-2-phenoxyethanamine;hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 1-(4-Chlorophenyl)-2-phenoxyethanamine

- Molecular Formula : C15H16ClN

- Molecular Weight : 255.75 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives related to 1-(4-Chlorophenyl)-2-phenoxyethanamine. Notably, compounds with similar structures have been evaluated against multiple cancer cell lines, demonstrating significant growth inhibition.

Case Studies and Findings

- Synthesis and Evaluation : A study synthesized several compounds based on the oxadiazole-linked aryl core, assessing their anticancer activity against 56 NCI cancer cell lines. Compound 6h , a derivative with a 3,4,5-trimethoxy substitution, exhibited notable growth inhibition across various cancer types including non-small cell lung cancer and breast cancer, with a percent growth inhibition (PGI) reaching up to 65% at a concentration of 10 µM .

- Mechanistic Insights : Molecular docking studies revealed that these compounds effectively bind to tubulin, a key protein involved in cell division. The binding affinity was quantified with docking scores indicating strong interactions within the hydrophobic cavity of tubulin .

- Comparative Analysis : In comparison with standard drugs like imatinib, the derivatives showed superior activity against specific cancer types. The structure-activity relationship (SAR) indicated that substitutions on the phenyl ring significantly influenced anticancer efficacy .

Antibacterial Activity

In addition to anticancer properties, certain derivatives of 1-(4-Chlorophenyl)-2-phenoxyethanamine have demonstrated antibacterial activity.

Evaluation of Antibacterial Properties

- In Vitro Testing : A derivative was tested against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) as low as 8 µg/mL. The compound exhibited zones of inhibition ranging from 17.0 ± 0.40 mm at higher concentrations (200 µg/mL), indicating promising antibacterial potential .

- Comparative Efficacy : When compared to ciprofloxacin, a standard antibacterial agent, the tested compounds displayed competitive MIC values, suggesting their viability as alternative antibacterial agents .

Summary of Biological Activities

| Activity Type | Assessed Compounds | Notable Findings |

|---|---|---|

| Anticancer | Compound 6h | PGI up to 65% against various cancer cell lines |

| Effective binding to tubulin | ||

| Antibacterial | Selected derivatives | MIC as low as 8 µg/mL against multiple bacteria |

| Zones of inhibition up to 17 mm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.